Product packaging for L-Alanyl-O-(cyclohexylacetyl)-L-serine(Cat. No.:CAS No. 921934-34-1)

L-Alanyl-O-(cyclohexylacetyl)-L-serine

Cat. No.: B14183772
CAS No.: 921934-34-1
M. Wt: 300.35 g/mol
InChI Key: MIOWJVHSOMMKFL-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Alanyl-O-(cyclohexylacetyl)-L-serine is a synthetic dipeptide derivative with the molecular formula C14H24N2O5 and a molecular weight of 300.35 g/mol . The compound features a central L-serine residue where the hydroxy group is functionalized with a cyclohexylacetyl moiety, and the amino group is part of an amide bond linking it to a D-alanine residue . Its structure is represented by the InChIKey: C C@@H N . This compound is part of a class of alanine and serine derivatives investigated for their potential in modulating critical biological pathways. Related synthetic peptide analogs have been explored in pharmaceutical research for their activity against targets such as Inhibitor of Apoptosis Proteins (IAPs) and in the context of inhibiting β-amyloid peptide release . The structural motifs present in this molecule—including the cyclohexyl group, the peptide backbone, and the ester linkage—are common in the design of protease inhibitors and other bioactive compounds that interact with enzymatic targets . This compound is supplied for research purposes. It is intended for in vitro analysis and experimental use in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions, using personal protective equipment and referring to the material safety data sheet for specific hazards and handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O5 B14183772 L-Alanyl-O-(cyclohexylacetyl)-L-serine CAS No. 921934-34-1

Properties

CAS No.

921934-34-1

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-cyclohexylacetyl)oxypropanoic acid

InChI

InChI=1S/C14H24N2O5/c1-9(15)13(18)16-11(14(19)20)8-21-12(17)7-10-5-3-2-4-6-10/h9-11H,2-8,15H2,1H3,(H,16,18)(H,19,20)/t9-,11-/m0/s1

InChI Key

MIOWJVHSOMMKFL-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COC(=O)CC1CCCCC1)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)CC1CCCCC1)C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for L Alanyl O Cyclohexylacetyl L Serine

Retrosynthetic Strategies for the L-Alanyl-O-(cyclohexylacetyl)-L-serine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, commercially available starting materials. The two key bonds to consider for disconnection are the amide (peptide) bond between alanine (B10760859) and serine, and the ester bond on the serine side chain. This leads to two primary convergent strategies.

Strategy A: Late-Stage Peptide Coupling

This approach involves the initial synthesis of the modified serine residue, O-(cyclohexylacetyl)-L-serine, followed by its coupling to a suitably protected L-alanine derivative.

Disconnection: The primary disconnection is at the amide bond.

this compound ⇒ (Protected L-Alanine) + (O-(cyclohexylacetyl)-L-serine)

Subsequent Disconnection: The modified serine is further disconnected at the ester bond.

O-(cyclohexylacetyl)-L-serine ⇒ (Protected L-Serine) + (Cyclohexylacetic acid or its activated derivative)

This strategy requires the pre-functionalization of the serine side chain. The advantage is that the potentially sensitive ester group is introduced early. However, this modified amino acid may exhibit different solubility and reactivity profiles compared to standard protected serine, which could complicate the subsequent peptide coupling step.

Strategy B: Late-Stage Esterification

In this alternative strategy, the dipeptide backbone, L-Alanyl-L-serine, is constructed first, followed by the selective esterification of the serine side-chain hydroxyl group.

Disconnection: The primary disconnection is at the ester bond.

this compound ⇒ (Protected L-Alanyl-L-serine) + (Cyclohexylacetic acid or its activated derivative)

Subsequent Disconnection: The dipeptide is then disconnected at the amide bond.

L-Alanyl-L-serine ⇒ (Protected L-Alanine) + (Protected L-Serine)

This approach utilizes standard peptide coupling procedures with well-established protected amino acids. The main challenge lies in the final step: achieving selective esterification of the serine hydroxyl group without affecting the C-terminal carboxyl group or causing side reactions. This typically requires orthogonal protecting groups for the C-terminus and the serine side chain.

Both strategies mandate the use of protecting groups for the N-terminus of alanine (e.g., Boc or Fmoc) and the C-terminus of serine (e.g., methyl or benzyl (B1604629) ester) to prevent unwanted side reactions like self-polymerization. The choice of strategy often depends on the specific protecting group scheme and the desired scale of the synthesis.

Optimization of Peptide Coupling Reactions for the L-Alanyl-L-serine Dipeptide Moiety

The formation of the amide bond between L-alanine and L-serine is a critical step that must be optimized to maximize yield and prevent racemization.

A wide array of coupling reagents has been developed to facilitate peptide bond formation by activating the carboxylic acid group of the N-protected amino acid (L-alanine). These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The choice of reagent can significantly impact reaction time, yield, and the degree of side reactions. peptide.comuniurb.it

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used. peptide.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) is common to suppress these side reactions and improve efficiency. bachem.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®) are highly efficient and lead to faster reaction rates with less racemization compared to carbodiimides alone. bachem.com They generate active esters in situ, which are less prone to side reactions. sigmaaldrich.com

Aminium/Uronium Salts: This class includes reagents like HBTU, TBTU, HATU, and COMU. peptide.combachem.com HATU, which incorporates the additive HOAt within its structure, is particularly effective for coupling sterically hindered amino acids and minimizing racemization due to the enhanced reactivity of the resulting OAt active esters. bachem.comsigmaaldrich.com COMU is a more recent development that offers high efficiency and improved safety, as its byproducts are more soluble and it avoids the potentially explosive benzotriazole (B28993) derivatives. bachem.com

The selection of the coupling reagent depends on the specific requirements of the synthesis, balancing cost, reactivity, and the potential for side reactions. For a simple dipeptide like L-Alanyl-L-serine, a combination of DIC with an additive like HOBt or Oxyma Pure® often provides a good balance of efficiency and cost.

Table 1: Comparison of Common Peptide Coupling Reagents
Reagent ClassExamplesActivation MechanismAdvantagesDisadvantages
CarbodiimidesDCC, DIC, EDCForms O-acylisourea intermediateCost-effective, widely availableRisk of racemization, insoluble urea (B33335) byproduct (DCC), requires additives (e.g., HOBt)
Phosphonium SaltsBOP, PyBOP®, PyAOPForms OBt or OAt active estersHigh efficiency, low racemization, good for hindered couplings sigmaaldrich.comHigher cost, potential for toxic byproducts (HMPA from BOP)
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMUForms OBt, OAt, or Oxyma active estersFast reaction rates, very low racemization (especially HATU, COMU) bachem.comHigh cost, potential for guanidinylation of the N-terminus sigmaaldrich.com

Maintaining the stereochemical integrity of the chiral centers in both L-alanine and L-serine is paramount. The α-carbon of the activated amino acid is particularly susceptible to epimerization (racemization) during the coupling reaction. This occurs via the formation of a 5(4H)-oxazolone intermediate, which can tautomerize to a resonance-stabilized, achiral form before being attacked by the amine component.

Several strategies are employed to ensure stereochemical control:

Use of Additives: Additives like HOBt and its more reactive analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), are crucial. acs.org They act as "racemization suppressants" by trapping the reactive O-acylisourea intermediate (in carbodiimide (B86325) couplings) to form an active ester. This ester is more stable towards racemization but still highly reactive towards the amine.

Choice of Reagent: Modern coupling reagents like HATU and COMU are designed to minimize racemization by rapidly forming highly reactive active esters that are consumed quickly in the main reaction pathway. bachem.com

Reaction Conditions: The choice of base and solvent is critical. Bulky, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) are preferred over stronger bases that can promote oxazolone (B7731731) formation. bachem.com Running the reaction at lower temperatures (e.g., 0 °C) can also help to slow down the rate of racemization relative to the rate of coupling.

Protecting Groups: The nature of the N-terminal protecting group on the activated amino acid also plays a role. Urethane-based protecting groups like Boc and Fmoc are known to significantly reduce the rate of racemization compared to other types of protecting groups.

By carefully selecting the coupling reagent, additives, and reaction conditions, the synthesis of the L-Alanyl-L-serine dipeptide can be achieved with minimal loss of optical purity.

Esterification Approaches for the Cyclohexylacetyl Group onto L-Serine Residue

Attaching the cyclohexylacetyl group to the side-chain hydroxyl of the serine residue is the other key transformation. This can be accomplished through either direct or indirect methods, typically requiring that all other reactive functional groups (N-terminus and C-terminus) are appropriately protected.

Direct esterification involves the reaction of a protected serine derivative with cyclohexylacetic acid in the presence of a coupling agent or catalyst.

Fischer-Speier Esterification: This classic method involves heating the amino acid and alcohol (in this case, the serine side chain acts as the alcohol) with a strong acid catalyst like sulfuric acid or hydrogen chloride. scirp.org While simple, this method requires harsh conditions (high temperature) that can lead to side reactions and racemization, making it generally unsuitable for complex, protected peptide substrates.

Steglich Esterification: This is a much milder and more common method for sensitive substrates. It utilizes a carbodiimide, typically DCC or DIC, along with a catalyst, 4-(Dimethylamino)pyridine (DMAP). The reaction proceeds at room temperature and is highly efficient. Optimization involves the careful control of stoichiometry, ensuring a slight excess of the carboxylic acid and coupling agent, with a catalytic amount of DMAP.

Mitsunobu Reaction: This method allows for the esterification of the hydroxyl group under mild, neutral conditions. It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center. However, since the serine side-chain is prochiral, this is not a concern. A significant advantage is its high selectivity for primary and secondary alcohols. The main drawbacks are the need for stoichiometric amounts of reagents and the difficulty in removing byproducts like triphenylphosphine oxide.

Table 2: Comparison of Direct Esterification Methods for the Serine Side Chain
MethodReagentsConditionsAdvantagesDisadvantages
Fischer-SpeierCyclohexylacetic Acid, H₂SO₄ or HCl (cat.)Heat (reflux)Simple, inexpensive reagentsHarsh conditions, risk of side reactions and racemization, low compatibility with protecting groups scirp.org
SteglichCyclohexylacetic Acid, DCC/DIC, DMAP (cat.)Room temperatureMild conditions, high yield, compatible with many protecting groupsRequires stoichiometric coupling agent, byproduct removal can be difficult (DCU)
MitsunobuCyclohexylacetic Acid, PPh₃, DEAD/DIAD0 °C to room temperatureVery mild, neutral conditions, high selectivity for hydroxyl groupsStoichiometric and sometimes toxic reagents, byproduct (phosphine oxide) removal is challenging

Indirect methods involve first activating the cyclohexylacetic acid before its reaction with the protected serine or dipeptide.

Acyl Chloride/Anhydride (B1165640) Method: Cyclohexylacetic acid can be converted to a highly reactive cyclohexylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This acyl chloride is then reacted with the protected serine derivative, usually in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. A similar approach involves forming a symmetric or mixed anhydride of cyclohexylacetic acid. These methods are highly effective but require an additional activation step and careful handling of the moisture-sensitive intermediates.

Transesterification: This method involves the exchange of an ester group. For instance, a methyl or ethyl ester of cyclohexylacetic acid could be reacted with the protected serine in the presence of a catalyst (acid or base). The reaction is an equilibrium process, and it is often necessary to remove the alcohol byproduct (e.g., methanol) to drive the reaction to completion. While widely used in polymer and materials chemistry, transesterification is less common for the targeted acylation of a specific hydroxyl group in a complex molecule like a dipeptide, as it can lack selectivity and require forcing conditions.

For the synthesis of this compound, indirect esterification via an acyl chloride or direct Steglich esterification would likely be the most reliable and high-yielding approaches.

Protection Group Strategies and Deprotection Methodologies for this compound Synthesis

The synthesis of this target molecule necessitates the temporary masking of the α-amino group of L-alanine, the α-carboxyl group of L-serine, and potentially the hydroxyl side chain of L-serine, depending on the synthetic route. An orthogonal protection strategy is paramount, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.debiosynth.com

Two primary strategies are commonly employed in peptide synthesis: the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches. biosynth.com For a complex molecule like this compound, the Fmoc/tBu strategy is often preferred due to the milder conditions required for N-terminal deprotection.

Synthetic Strategy Considerations:

Convergent Synthesis: A highly efficient approach involves synthesizing two key intermediates separately: an N-terminally protected L-alanine and an O-acylated L-serine with a protected C-terminus. These fragments are then coupled.

Linear Synthesis with Post-Coupling Esterification: An alternative is to first synthesize the N-protected L-alanyl-L-serine dipeptide, followed by the selective esterification of the serine side-chain hydroxyl group with cyclohexylacetic acid.

The choice of protecting groups must be compatible with the ester linkage, which is sensitive to strongly basic conditions (saponification). The acidic conditions used for Boc and tBu group removal are generally compatible with the ester, provided anhydrous conditions are maintained. researchgate.net

Below is a table outlining a potential orthogonal protecting group scheme for the synthesis.

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsOrthogonality Notes
Alanine α-Amino9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFBase-labile; orthogonal to acid-labile tBu, Bn, and the final product ester. ub.edu
Alanine α-Aminotert-ButoxycarbonylBocTrifluoroacetic acid (TFA) in DCMAcid-labile; quasi-orthogonal to Bzl group, compatible with final ester under anhydrous conditions. researchgate.netrsc.org
Serine α-CarboxylBenzyl ester-OBnCatalytic Hydrogenation (H₂/Pd-C)Removable under neutral conditions; orthogonal to both Fmoc and Boc strategies.
Serine α-CarboxylMethyl ester-OMeSaponification (e.g., LiOH, NaOH)Base-labile; Not ideal for this synthesis as it could cleave the target O-cyclohexylacetyl ester.
Serine Side-Chain Hydroxyltert-Butyl ether-OtBuTrifluoroacetic acid (TFA) in DCMUsed if peptide coupling precedes side-chain esterification. Must be selectively removed to allow acylation. peptide.comcreative-peptides.com

A viable synthetic route would involve using Fmoc-Ala-OH and H-Ser-OBn. After coupling to form Fmoc-Ala-Ser-OBn, the serine hydroxyl is esterified with cyclohexylacetic acid using a coupling agent like DCC/DMAP. Subsequent deprotection of the Fmoc group (piperidine/DMF) and the benzyl ester (hydrogenolysis) would yield the final product.

Development of Scalable and Sustainable Synthetic Routes for this compound

Modern peptide synthesis increasingly focuses on scalability and sustainability, moving away from traditional batch processes that generate significant waste. rsc.orgadvancedchemtech.com For a molecule like this compound, both solution-phase and flow-chemistry approaches offer scalable and greener alternatives.

Solution-Phase Synthesis (SPS): Classical solution-phase peptide synthesis (SPS) is highly adaptable for multigram-scale production. acs.org A key advantage is that intermediates can be purified at each step, leading to a higher purity final product. nih.gov A convergent strategy, where protected L-Alanine is coupled with a pre-synthesized O-(cyclohexylacetyl)-L-serine derivative, is often more efficient for scaling up as it maximizes the use of starting materials and simplifies purification. mdpi.com

Flow Chemistry: Continuous-flow synthesis has emerged as a powerful technology for scalable and sustainable chemical production. muni.czresearchgate.netchimia.chnih.gov In this approach, reagents are pumped through a reactor where they mix and react. This allows for precise control over reaction parameters, improved heat transfer, and enhanced safety. For the synthesis of the target dipeptide, a flow system can be designed to perform the coupling and deprotection steps sequentially, significantly reducing reaction times and solvent usage compared to batch methods. chemrxiv.org The use of greener solvents, such as propylene (B89431) carbonate or anisole/DMSO mixtures, further enhances the sustainability of the process. muni.czchemrxiv.org

ParameterTraditional Batch SPSScalable Solution-Phase (Convergent)Continuous Flow Chemistry
ScalabilityModerate; challenges with heat transfer and mixing on a large scale.Good to Excellent; allows for large-scale production of intermediates. acs.orgExcellent; production volume is a function of run time, not reactor size. researchgate.net
Sustainability (Waste Generation)High; requires large volumes of solvents for reactions and purifications.Moderate; purification of intermediates still generates solvent waste.Low; reduced solvent usage and potential for solvent recycling. chemrxiv.org
Process ControlLimited; temperature and concentration gradients can occur.Good; standard process control for batch reactors.Excellent; precise control over temperature, pressure, and reaction time. chimia.ch
Efficiency (Time)Slow; requires isolation and purification after each step.Moderate; parallel synthesis of fragments saves time.Fast; reaction times can be reduced from hours to minutes. chemrxiv.org

Isolation and Purification Techniques for Synthetic this compound

The final stage of the synthesis involves the isolation and purification of the target compound from reaction by-products, unreacted starting materials, and coupling reagents. A multi-step approach combining chromatography and crystallization is typically employed to achieve high purity.

Chromatography is the cornerstone of peptide purification. The choice between flash chromatography and preparative HPLC depends on the scale of the synthesis and the required purity.

Flash Chromatography: This technique is a rapid, lower-pressure method often used for purifying intermediates or for a preliminary clean-up of the crude final product on a larger scale. windows.netnih.govitalianpeptidesociety.it It is effective at removing significant impurities, which can simplify the final HPLC polishing step. italianpeptidesociety.it Reversed-phase flash chromatography using C18-functionalized silica (B1680970) is a viable option. nih.govitalianpeptidesociety.it

Preparative High-Performance Liquid Chromatography (HPLC): Preparative RP-HPLC is the standard and most powerful method for achieving high purity (>98%) of synthetic peptides. nih.govbachem.comnih.gov The separation is based on the differential partitioning of the compound and impurities between a nonpolar stationary phase (typically C18 silica) and a polar mobile phase. A gradient of an organic solvent (like acetonitrile) in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. bachem.com

ParameterFlash ChromatographyPreparative RP-HPLC
Primary UseIntermediate purification, large-scale crude cleanup. windows.netFinal high-purity polishing. bachem.com
Stationary PhaseSilica or C18-derivatized silica (larger particle size, ~20-40 µm). italianpeptidesociety.itC18 or C8-derivatized silica (smaller particle size, ~5-10 µm).
Mobile PhaseTypically organic solvents (e.g., Hexane/Ethyl Acetate for normal phase) or Water/Acetonitrile (B52724) for reversed phase.Water/Acetonitrile gradient, often with 0.1% TFA. bachem.com
ResolutionLower, suitable for separating distinct compounds.Higher, capable of separating closely related impurities. nih.gov
Loading CapacityHigh (grams to kilograms). italianpeptidesociety.itLower (milligrams to grams). nih.gov
Operating PressureLow to Medium (50-200 psi).High (1000-4000 psi).

Crystallization is a powerful technique for obtaining highly pure, solid material after chromatographic purification. pitt.edujove.comlibretexts.org It relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, allowing the compound to form a crystal lattice that excludes impurities. mnstate.edulibretexts.org

For a molecule like this compound, which has both polar (peptide backbone) and nonpolar (cyclohexyl and protecting groups) regions, a mixed solvent system is often effective. mnstate.edu The process generally involves dissolving the compound in a minimal amount of a hot "good" solvent, in which it is highly soluble, and then slowly adding a "poor" or "anti-solvent," in which it is insoluble, until the solution becomes turbid. Slow cooling then promotes the formation of well-defined crystals. pitt.edu

General Recrystallization Protocol:

Solvent Selection: Screen various solvents to find a pair where the compound is soluble in the "good" solvent (e.g., methanol, ethanol, ethyl acetate) and insoluble in the "anti-solvent" (e.g., water, hexane, diethyl ether).

Dissolution: Dissolve the purified peptide in a minimum volume of the hot "good" solvent.

Induce Crystallization: Slowly add the "anti-solvent" at an elevated temperature until persistent cloudiness is observed. A small amount of the "good" solvent can be added to redissolve the precipitate.

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. libretexts.org

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum. mnstate.edu

StepProcedureKey Considerations
1. DissolutionDissolve the compound in a minimal amount of a suitable hot solvent (e.g., Ethanol).Avoid using excessive solvent to ensure the solution is saturated or near-saturated for maximum yield. mnstate.edu
2. Hot Filtration (Optional)If insoluble impurities are present, filter the hot solution.Perform quickly to prevent premature crystallization in the funnel. libretexts.org
3. Cooling and CrystallizationAllow the solution to cool slowly and undisturbed to room temperature, then in an ice bath.Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities. libretexts.org
4. Crystal CollectionCollect crystals by vacuum filtration using a Büchner funnel.Ensure the flask and funnel are secure.
5. WashingWash the collected crystals with a small amount of cold recrystallization solvent or anti-solvent.The solvent must be cold to avoid redissolving the product. pitt.edu
6. DryingDry the crystals under vacuum to remove residual solvent.Ensure complete solvent removal for accurate characterization.

Detailed Structural Elucidation and Conformational Analysis of L Alanyl O Cyclohexylacetyl L Serine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For L-Alanyl-O-(cyclohexylacetyl)-L-serine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Multidimensional NMR experiments are crucial for deciphering the complex spin systems present in this compound.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. For instance, the COSY spectrum would show a correlation between the α-proton and the β-protons of the alanine (B10760859) residue, as well as between the α-proton and β-protons of the serine residue. Similarly, correlations would be observed among the protons of the cyclohexyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of carbon signals based on their attached proton signals. For example, the signal of the α-carbon of alanine would be correlated with the signal of its α-proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems. Key HMBC correlations for this compound would include correlations from the protons of the cyclohexylacetyl methylene (B1212753) group to the carbonyl carbon of the ester and from the β-protons of serine to the carbonyl carbon of the ester.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of their bonding connectivity. This is instrumental in determining the three-dimensional structure and preferred conformation of the molecule. For example, NOE correlations between the α-proton of alanine and the α-proton of serine would suggest a folded conformation.

A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on typical values for amino acid residues and acyl groups.

Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Alanine Residue
α-H4.3551.2
β-H₃1.4518.5
NH8.15-
C=O-174.8
Serine Residue
α-H4.6553.8
β-H₂4.40, 4.5564.5
NH8.30-
C=O-171.5
Cyclohexylacetyl Group
α-CH₂2.2043.1
Cyclohexyl CH1.7534.2
Cyclohexyl CH₂1.10-1.8026.0, 26.2, 33.1
C=O-173.0

The preferred conformation of this compound in solution can be inferred from various NMR parameters.

J-Coupling Constants: The three-bond coupling constant between the amide proton and the α-proton (³J(HNHα)) is particularly informative about the backbone dihedral angle φ. researchgate.net The magnitude of this coupling constant can be used in the Karplus equation to estimate the torsional angle. mdpi.comnih.gov For flexible molecules like dipeptides, the observed coupling constant is an average over all populated conformations. mdpi.com

Chemical Shift Deviations: The deviation of observed ¹Hα chemical shifts from random coil values can provide insights into the secondary structure. researchgate.net For instance, upfield shifts of ¹Hα protons are often indicative of extended or β-sheet-like conformations, while downfield shifts can suggest helical turns.

The stereochemistry of the chiral centers in this compound is determined by the starting materials, L-alanine and L-serine. NMR techniques can be used to confirm the relative stereochemistry. For example, NOESY can be used to probe the spatial relationships between protons on the chiral centers. The absolute configuration is implicitly defined by the use of the L-amino acids.

Advanced Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. The expected exact mass can be calculated from the isotopic masses of the constituent atoms.

Molecular FormulaCalculated Exact Mass
C₁₇H₂₈N₂O₆372.1945

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. nih.govtaylorfrancis.com This provides valuable information about the sequence and connectivity of the molecule. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions. nih.gov

A plausible fragmentation pathway for this compound would involve the initial loss of the cyclohexylacetyl group, followed by fragmentation of the dipeptide backbone. The table below lists some of the expected fragment ions.

Fragment IonProposed StructureCalculated m/z
[M+H]⁺C₁₇H₂₉N₂O₆⁺373.2020
b₂L-Alanyl-O-(cyclohexylacetyl)-L-Ser285.1754
y₁L-Serine106.0499
[M+H - C₈H₁₃O]⁺L-Alanyl-L-Serine247.1288

X-ray Crystallography for Solid-State Structural Determination of this compound

The initial and often most challenging step in an X-ray crystallographic study is the growth of high-quality single crystals. For a dipeptide derivative like this compound, suitable crystals could be grown using slow evaporation of a solvent. A typical procedure would involve dissolving the compound in a suitable solvent or solvent mixture, such as water/ethanol or ethyl acetate/hexane, and allowing the solvent to evaporate slowly over several days or weeks.

Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. For a compound like this compound, data collection would likely be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

The diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined by least-squares methods to best fit the experimental diffraction data. For L-serine, it has been found to crystallize in the orthorhombic crystal system with the space group P212121. ijtrd.com

A hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules, is presented in the table below.

ParameterHypothetical Value
Chemical formulaC17H28N2O5
Formula weight340.41 g/mol
Crystal systemOrthorhombic
Space groupP212121
a (Å)8.60
b (Å)9.40
c (Å)12.50
α (°)90
β (°)90
γ (°)90
Volume (ų)1010.5
Z4
Calculated density (g/cm³)1.120
Absorption coefficient (mm⁻¹)0.08
F(000)736
Crystal size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.0-25.0
Reflections collected8800
Independent reflections1770 [R(int) = 0.03]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.055, wR2 = 0.130

This is a hypothetical data table for illustrative purposes.

Chiroptical Spectroscopy for Assessment of Chiral Properties and Solution Conformation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules in solution. They provide information about the stereochemistry and the conformational preferences of the molecule.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For peptides, the far-UV CD spectrum (190-250 nm) is particularly sensitive to the conformation of the peptide backbone and is widely used to characterize secondary structures like α-helices and β-sheets. nih.gov For a small dipeptide like this compound, which is unlikely to form stable secondary structures, the CD spectrum would be dominated by contributions from the amide and ester chromophores in their chiral environments.

The spectrum would be expected to show a negative Cotton effect around 210-220 nm, characteristic of the n→π* transition of the amide bond, and a more intense band below 200 nm corresponding to the π→π* transition. The exact positions and intensities of these bands would be sensitive to the local conformation and solvent interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing molecular structure.

Infrared (IR) spectroscopy is particularly useful for observing polar bonds, making it well-suited for identifying the various functional groups within this compound. nih.gov Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides complementary information, especially regarding the carbon skeleton. nih.gov

The key vibrational modes expected for this compound are detailed in the table below, with frequency ranges based on data for similar dipeptides and functional groups. ijtrd.comnih.govresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
AmideN-H stretch3300-3270IR, Raman
C=O stretch (Amide I)1680-1630IR, Raman
N-H bend (Amide II)1570-1510IR
EsterC=O stretch1750-1735IR, Raman
C-O stretch1250-1150IR
Carboxylic Acid (zwitterionic)COO⁻ asymmetric stretch1600-1550IR
COO⁻ symmetric stretch1420-1380IR
CyclohexylC-H stretch2935-2920, 2860-2850IR, Raman
CH₂ scissoring1470-1445IR, Raman
Alanine Side ChainCH₃ asymmetric stretch~2970IR, Raman
CH₃ symmetric stretch~2870IR, Raman
Serine Side ChainCH₂ wagging1350-1250IR, Raman
Peptide BackboneC-N stretch1250-1020IR, Raman

This table presents expected vibrational frequencies based on data from analogous compounds.

The precise frequencies of the Amide I and Amide II bands are sensitive to the conformation of the peptide backbone and hydrogen bonding patterns, providing valuable insights into the molecule's structure in both solid and solution states.

Computational Chemistry and Molecular Modeling for Conformational Landscape and Energetics

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and understand the three-dimensional structure, stability, and dynamic behavior of this compound. These in silico methods provide a detailed picture of the molecule's conformational landscape and the energetics associated with different spatial arrangements.

Quantum Mechanical (QM) Calculations for Electronic Structure and Vibrational Frequencies

Quantum mechanical calculations, based on the principles of quantum mechanics, offer a highly accurate description of the electronic structure of a molecule. These methods can be employed to understand the distribution of electrons, the nature of chemical bonds, and to predict various spectroscopic properties. For this compound, QM calculations, particularly using Density Functional Theory (DFT), are invaluable for elucidating its intrinsic properties.

By solving the Schrödinger equation for the molecule, albeit with approximations, one can determine the optimized molecular geometry, corresponding to the lowest energy state on the potential energy surface. From this optimized structure, a wealth of information can be derived, including the electronic charge distribution, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Furthermore, QM calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of experimental spectral bands.

Below is a hypothetical table illustrating the kind of data that could be obtained from QM calculations on this compound for its key functional groups.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amide I (C=O stretch)Stretching1685
Amide II (N-H bend)Bending1540
Ester (C=O stretch)Stretching1735
O-H Stretch (Serine)Stretching3500
C-H Stretch (Cyclohexyl)Stretching2850-2930
N-H Stretch (Amide)Stretching3300

Note: The data in this table is illustrative and represents typical frequency ranges for these functional groups. Actual values would be derived from specific QM calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While QM methods provide high accuracy, they are computationally expensive and are generally limited to smaller systems or single conformations. To explore the vast conformational space of a flexible molecule like this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed.

MM methods use a classical mechanics approach, where atoms are treated as spheres and bonds as springs. The potential energy of the system is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By minimizing this potential energy, one can find stable conformations of the molecule.

A systematic search of the conformational space can be performed by rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer. This allows for the identification of a set of low-energy conformations that are likely to be populated at room temperature.

Molecular Dynamics (MD) simulations build upon MM by introducing the element of time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This provides a dynamic picture of the molecule's behavior, including its conformational changes and interactions with its environment (e.g., a solvent). From an MD simulation, one can determine the relative populations of different conformers and the free energy barriers between them, providing a comprehensive understanding of the molecule's conformational stability.

The following table presents a hypothetical outcome of a conformational analysis of this compound, identifying several low-energy conformers and their relative stabilities.

Conformer IDDihedral Angles (φ, ψ) of AlanineDihedral Angles (φ, ψ) of SerineRelative Energy (kcal/mol)Population (%)
1-135°, 135°-80°, 150°0.0045.2
2-80°, 150°-135°, 135°0.7525.1
3-135°, 135°-60°, -45°1.2014.8
4-60°, -45°-80°, 150°1.857.3
5-80°, 150°-60°, -45°2.503.6

Note: The data presented in this table is hypothetical and for illustrative purposes. The dihedral angles and relative energies would be the result of extensive conformational searches and MD simulations.

In Vitro Biological Activity Screening and Mechanistic Investigations of L Alanyl O Cyclohexylacetyl L Serine

Design and Implementation of In Vitro Biological Assays for Target Identification

The initial stages of characterizing the biological activity of a novel chemical entity such as L-Alanyl-O-(cyclohexylacetyl)-L-serine involve a systematic screening process using a variety of in vitro assays. This approach is designed to identify potential enzymatic or receptor targets and elucidate the compound's mechanism of action at the molecular level. The selection of assays is guided by the structural features of the compound, which in this case is a dipeptide derivative, suggesting potential interactions with proteases, peptidases, or other enzymes that recognize peptide substrates.

Enzyme Inhibition/Activation Assays

Given its peptide-like structure, this compound was initially screened against a panel of enzymes, particularly proteases. A common initial approach involves the use of broad-spectrum enzyme inhibition assays to narrow down the potential targets. For instance, a general protease activity assay utilizing a fluorogenic substrate could be employed. In such an assay, the cleavage of the substrate by the protease results in the release of a fluorescent molecule, and the rate of this reaction can be monitored. The presence of an inhibitor would lead to a decrease in the rate of fluorescence generation.

Subsequent investigations would then focus on more specific enzyme classes. For example, serine proteases are a logical choice for screening due to the presence of a serine residue in the compound's structure. A representative assay could involve incubating a specific serine protease, such as trypsin or chymotrypsin (B1334515), with a chromogenic or fluorogenic substrate in the presence and absence of this compound. The concentration-dependent inhibition of the enzyme's activity would be measured to determine the half-maximal inhibitory concentration (IC50) value.

To illustrate, a hypothetical screening of this compound against a panel of proteases could yield the following results:

Enzyme TargetSubstrateIC50 (µM)Inhibition (%) at 10 µM
TrypsinBoc-Gln-Ala-Arg-AMC> 100< 10%
ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC5.285%
ElastaseMeOSuc-Ala-Ala-Pro-Val-AMC78.922%
Cathepsin BZ-Arg-Arg-AMC> 100< 5%

These hypothetical data suggest a selective inhibitory activity of this compound against chymotrypsin.

Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)

To investigate the potential of this compound to interact with cell surface or intracellular receptors, a variety of receptor binding assays can be employed. Radioligand binding assays are a classic and highly sensitive method. In this approach, a radiolabeled ligand known to bind to a specific receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. If the test compound binds to the same site as the radioligand, it will compete for binding, resulting in a decrease in the measured radioactivity associated with the receptor.

For instance, if there were a reason to suspect that this compound might interact with a G-protein coupled receptor (GPCR) that recognizes peptide ligands, a competitive radioligand binding assay could be designed.

Fluorescence polarization (FP) is another powerful technique for studying receptor-ligand interactions in a homogenous format. In an FP assay, a small fluorescently labeled ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger receptor molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the receptor will cause a decrease in the fluorescence polarization signal.

A hypothetical fluorescence polarization assay to assess the binding of this compound to a target receptor might produce the following data:

Compound Concentration (µM)Fluorescence Polarization (mP)Percent Inhibition (%)
0.013500
0.13455
128070
10180170
100155195

This hypothetical data would indicate a concentration-dependent displacement of the fluorescent tracer, suggesting direct binding of this compound to the receptor.

Cell-Free Biochemical Assays

Beyond direct enzyme inhibition and receptor binding, cell-free biochemical assays can be utilized to explore the effects of this compound on other biological processes. For example, assays that measure protein-protein interactions, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), could be employed. This technology uses donor and acceptor beads that, when brought into close proximity (e.g., by a protein-protein interaction), generate a luminescent signal. A compound that disrupts this interaction would lead to a decrease in the signal.

Another example would be to investigate the effect of the compound on the activity of kinases, which are crucial enzymes in cellular signaling. A typical kinase assay involves incubating the kinase with its substrate (often a peptide) and ATP. The amount of phosphorylated substrate is then quantified, often using an antibody that specifically recognizes the phosphorylated form. This compound could be screened for its ability to inhibit this phosphorylation event.

Exploration of Potential Molecular Targets and Pathways Mediated by this compound

Once initial in vitro screening suggests a biological activity for this compound, more advanced techniques are employed to identify its direct molecular targets and to characterize the thermodynamics and kinetics of these interactions.

Affinity Proteomics and Chemoproteomics Approaches

Affinity proteomics and chemoproteomics are powerful, unbiased methods for identifying the cellular targets of a small molecule. In a typical affinity chromatography experiment, this compound would be chemically immobilized onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and can then be identified by mass spectrometry.

A complementary chemoproteomics approach is competitive profiling. In this method, a cell lysate is treated with the free compound (this compound) prior to incubation with a broad-spectrum probe that reacts with a large family of proteins (e.g., a probe for serine hydrolases). If the compound binds to a specific protein, it will block the binding of the probe, and this protein will be underrepresented in the subsequent mass spectrometry analysis compared to a control sample.

Characterization of Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To gain a deeper understanding of the interaction between this compound and its identified target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target molecule. preprints.orgspringernature.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. preprints.org For example, if chymotrypsin was identified as a target, ITC could be used to precisely quantify the binding of this compound to the enzyme.

A hypothetical ITC experiment for the binding of this compound to chymotrypsin could yield the following thermodynamic parameters:

ParameterValue
Binding Affinity (Kd)2.5 µM
Stoichiometry (n)1.1
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (TΔS)-2.1 kcal/mol

These hypothetical data would suggest a binding event with a 1:1 stoichiometry and an interaction that is primarily driven by favorable enthalpic contributions.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govspringernature.com In a typical SPR experiment, the target protein (e.g., chymotrypsin) is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. springernature.com This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

A hypothetical SPR analysis for the interaction of this compound with chymotrypsin might provide the following kinetic data:

Kinetic ParameterValue
Association Rate Constant (ka)1.2 x 10^4 M⁻¹s⁻¹
Dissociation Rate Constant (kd)3.0 x 10⁻² s⁻¹
Equilibrium Dissociation Constant (Kd)2.5 µM

This hypothetical kinetic data would provide a detailed picture of the binding dynamics, complementing the thermodynamic information obtained from ITC.

Cellular Assays for Investigating Specific Biological Responses (In Vitro)

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)

No studies were identified that investigated the effects of this compound on gene expression in cellular models.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Immunofluorescence)

There is no available data on how this compound may influence protein expression or induce post-translational modifications in vitro.

Intracellular Signaling Pathway Modulation (e.g., Kinase Activity Assays)

The impact of this compound on specific intracellular signaling pathways has not been reported in the existing scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Rational Design and Synthesis of this compound Derivatives

No literature was found describing the rational design or chemical synthesis of derivatives of this compound for the purpose of structure-activity relationship studies.

Evaluation of Biological Potency and Selectivity of Analogs

As no analogs have been synthesized and reported, there is no corresponding data on their biological potency or selectivity.

Information regarding "this compound" is not available in public research databases.

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific information was found for the compound "this compound." Consequently, the requested article section on its in vitro biological activity and computational Structure-Activity Relationship (SAR) analysis cannot be generated.

The search included targeted queries for the compound's biological activity, mechanistic studies, 3D-QSAR models, and pharmacophore modeling. However, these searches did not yield any relevant scientific data or publications. This indicates that "this compound" is likely not a compound that has been synthesized or studied in a capacity that would result in publicly accessible research findings.

Therefore, no data tables, detailed research findings, or computational analyses for "this compound" can be provided as per the user's request.

Advanced Analytical and Bioanalytical Methodologies for L Alanyl O Cyclohexylacetyl L Serine Research

Chromatographic Method Development for Purity, Stability, and Quantification

Chromatographic methods are the cornerstone of analytical chemistry for pharmaceuticals and research compounds. For a dipeptide like L-Alanyl-O-(cyclohexylacetyl)-L-serine, these techniques are indispensable for ensuring the quality and integrity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. A validated reversed-phase HPLC (RP-HPLC) method is essential for routine purity testing and stability studies. The development of such a method would involve optimizing the separation of the target dipeptide from any potential impurities, starting materials, or degradation products.

Method validation is a critical process that demonstrates the suitability of the analytical method for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from any impurities and by peak purity analysis using a photodiode array (PDA) detector.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at different levels (repeatability, intermediate precision).

A representative HPLC method for a dipeptide like this compound would likely utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a gradient elution mode. Detection would typically be performed using a UV detector at a wavelength where the peptide bond absorbs (around 210-220 nm).

Table 1: Representative HPLC Method Validation Parameters for this compound

ParameterAcceptance CriteriaTypical Result
Specificity Well-resolved peak, no interferenceResolution > 2 from nearest peak
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) (µg/mL) -0.1
Limit of Quantification (LOQ) (µg/mL) -0.5

This table presents illustrative data based on typical HPLC method validations for similar dipeptides.

Since this compound is composed of L-amino acids, it is crucial to control its stereochemical purity. The presence of the D-enantiomer could have significantly different biological activity. Chiral HPLC is the most effective method for separating and quantifying enantiomers. nih.gov The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the dipeptide with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

For direct enantiomeric separation, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown-ether based CSPs are often employed. chromatographyonline.com The choice of the CSP and the mobile phase is critical and often requires empirical screening for optimal resolution. phenomenex.com Zwitterionic ion exchangers have also been shown to be effective for the stereoselective separation of serine-containing peptides. nih.gov

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Ethanol with an acidic or basic additive
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Resolution (Rs) > 1.5 between L,L and D,L isomers

This table provides an example of typical conditions for a chiral HPLC separation.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particle sizes, which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. chromatographytoday.com For the analysis of this compound, UHPLC can be advantageous for high-throughput screening, impurity profiling, and stability testing where rapid and efficient separations are required. The principles of method development and validation for UHPLC are similar to those for HPLC, but with consideration for the higher pressures and smaller volumes involved. americanpharmaceuticalreview.comchromatographyonline.com

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for the quantitative and qualitative analysis of this compound in complex biological matrices such as plasma, cell lysates, or tissue homogenates. q2labsolutions.comcreative-proteomics.com

For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This approach offers excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net A stable isotope-labeled internal standard is often used to ensure high accuracy and precision.

For qualitative analysis, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide accurate mass measurements, which aids in the identification of metabolites and degradation products. researchgate.net

Table 3: Representative LC-MS/MS Parameters for Quantification in Plasma

ParameterCondition
LC System UHPLC
Column C18, sub-2 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
MS System Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition e.g., [M+H]⁺ → specific fragment ion
LLOQ Low ng/mL range

This table illustrates typical parameters for a quantitative LC-MS/MS method.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a powerful technique for the analysis of charged species like peptides. CE offers a different separation mechanism compared to LC, making it a complementary technique for complex sample analysis. nih.gov

For a dipeptide like this compound, which possesses ionizable groups, CE-MS can provide high-efficiency separations, particularly for distinguishing between closely related species or for analyzing small sample volumes. researchgate.net The development of a CE-MS method would involve optimizing the background electrolyte (BGE), capillary coating, and MS interface conditions to achieve the desired separation and sensitivity. nih.gov

Spectroscopic Methods for Quantitative Determination

Spectroscopic techniques are fundamental in the quantitative analysis of "this compound," offering sensitive and non-destructive methods for its determination in various matrices. These methods rely on the interaction of the molecule with electromagnetic radiation, providing information about its concentration and, in some cases, its interactions with other molecules.

UV-Vis Spectrophotometry for Concentration Determination and Extinction Coefficient Calculation

The concentration of a "this compound" solution can be determined using the Beer-Lambert law:

A = εbc

Where:

A is the absorbance (dimensionless)

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (in M)

Extinction Coefficient Calculation:

Hypothetical Data for Molar Extinction Coefficient Determination of this compound at λmax = 215 nm:

Concentration (μM)Absorbance (AU)
100.12
250.30
500.61
750.90
1001.22

This data is hypothetical and for illustrative purposes only.

Fluorescence Spectroscopy for Detection and Binding Studies (if applicable)

Fluorescence spectroscopy is a highly sensitive technique that can be employed for the detection of fluorescent molecules or molecules that become fluorescent upon binding to a target. The intrinsic fluorescence of "this compound" is expected to be weak, as it lacks a native fluorophore. The constituent amino acids, L-alanine and L-serine, are not naturally fluorescent.

However, fluorescence spectroscopy can be a powerful tool in several scenarios:

Derivatization: "this compound" can be chemically modified with a fluorescent tag (a fluorophore) to enable its detection at very low concentrations.

Binding Studies: Changes in the fluorescence of a binding partner (e.g., a protein) upon interaction with "this compound" can be monitored to study binding affinity and kinetics. This is often based on quenching or enhancement of the intrinsic fluorescence of the binding partner. While specific studies on this compound are not available, research has shown that L-serine can induce significant fluorescence enhancement in certain probe-metal ion complexes, suggesting the potential for developing specific fluorescent probes. nsf.govrsc.org

Advanced Sample Preparation Techniques for Bioanalytical Applications (In Vitro)

Effective sample preparation is crucial for accurate and reliable bioanalysis of "this compound" from complex biological matrices such as cell lysates or culture media. The goal is to isolate the analyte of interest, remove interfering substances, and concentrate the sample.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE):

SPE is a versatile and widely used technique for sample cleanup and concentration. The choice of the solid phase (sorbent) is critical and depends on the physicochemical properties of "this compound." Given its structure, which includes a peptide backbone and a nonpolar cyclohexylacetyl group, a mixed-mode or reversed-phase sorbent would likely be effective.

Optimization of SPE would involve:

Sorbent Selection: Testing various sorbents such as C18, C8, or polymeric mixed-mode phases.

pH Adjustment: Optimizing the pH of the sample and wash solutions to control the ionization state of the analyte and matrix components, thereby enhancing selectivity.

Elution Solvent: Selecting an appropriate solvent or solvent mixture to efficiently elute the bound "this compound" while leaving interfering compounds behind.

Liquid-Liquid Extraction (LLE):

LLE is a classic extraction method based on the differential partitioning of a compound between two immiscible liquid phases. The polarity of "this compound" will dictate the choice of extraction solvent. Due to the presence of both polar (peptide backbone) and nonpolar (cyclohexylacetyl group) moieties, its partitioning behavior may be complex.

Optimization of LLE would involve:

Solvent Selection: Screening a range of organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol).

pH Adjustment: Modifying the pH of the aqueous phase to suppress the ionization of the carboxyl and amino groups, thereby increasing its partitioning into the organic phase.

Salting-out Effect: Adding a salt to the aqueous phase to decrease the solubility of the analyte and promote its transfer to the organic phase.

Comparison of Optimized SPE and LLE Parameters (Hypothetical):

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Stationary Phase/Solvent C18 silica (B1680970)Ethyl acetate
Sample pH 6.03.0
Wash Solvent 5% Methanol in waterNot Applicable
Elution Solvent Acetonitrile with 0.1% Formic AcidNot Applicable
Recovery > 90%~75%
Throughput High (amenable to automation)Low to Medium

This data is hypothetical and for illustrative purposes only.

Microextraction Techniques

Microextraction techniques are miniaturized versions of traditional extraction methods that offer advantages such as reduced solvent consumption, lower cost, and higher enrichment factors.

Solid-Phase Microextraction (SPME):

In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions into the coating, and the fiber is then transferred to an analytical instrument for desorption and analysis. The choice of fiber coating would be critical for "this compound" and would likely be a mixed-mode or polar-modified stationary phase.

Liquid-Phase Microextraction (LPME):

LPME involves the extraction of the analyte from an aqueous sample into a small volume of an immiscible organic solvent. This can be performed in various formats, such as dispersive liquid-liquid microextraction (DLLME) or hollow-fiber liquid-phase microextraction (HF-LPME). For "this compound," the selection of the extraction solvent and the optimization of pH would be key parameters.

These microextraction techniques, while powerful, would require significant method development to achieve optimal performance for the specific analysis of "this compound" in biological samples.

Future Directions and Emerging Research Opportunities for L Alanyl O Cyclohexylacetyl L Serine

Exploration of Novel Bioconjugation Strategies Involving L-Alanyl-O-(cyclohexylacetyl)-L-serine

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, offers a strategy to enhance or modify the function of peptides. The structure of this compound possesses several functional handles amenable to such modifications, including the N-terminal amine, the C-terminal carboxylic acid, and the ester linkage itself.

Future research could exploit these sites for site-specific conjugation. The N-terminal amine is a common target for modification due to its nucleophilicity and is often used to attach payloads or targeting ligands. dntb.gov.ua For example, a targeting moiety could be attached to guide the dipeptide to specific cells, or a fluorescent dye could be added for imaging applications. The C-terminal carboxyl group provides another reactive site for forming amide bonds, potentially linking the dipeptide to polymers or other biomolecules. Proximity-induced ligation is another advanced strategy where an affinity peptide can be used to derivatize reactive peptidomimetics that covalently bind to a target protein. escholarship.org These approaches create homogenous protein conjugates that preserve physiological function. escholarship.org

The cyclohexylacetyl group offers a lipophilic handle that could be used to modulate the compound's interaction with cell membranes or to serve as a non-covalent anchoring point within protein binding pockets.

Table 1: Potential Bioconjugation Strategies for this compound

Reactive Site Potential Conjugate Emerging Application Rationale
N-terminal amineTargeting peptide, antibody fragmentTargeted cellular deliveryEnhances specificity and reduces off-target effects.
C-terminal carboxylPolyethylene glycol (PEG)Improved pharmacokineticsIncreases half-life and reduces renal clearance.
Cyclohexylacetyl moietyPhotoaffinity labelTarget identificationCovalently captures transient small molecule-protein interactions for proteomic analysis. escholarship.org
Ester LinkagePro-drug linkerControlled release systemsDesign of molecules that release the active dipeptide under specific physiological conditions (e.g., enzymatic cleavage).

Application of this compound in Material Science or Supramolecular Chemistry Research

Short peptides and their derivatives are increasingly recognized as powerful building blocks for creating functional nanomaterials through self-assembly. acs.org The process is governed by non-covalent interactions like hydrogen bonding, and hydrophobic forces. researchgate.net this compound is an amphiphilic molecule, possessing a hydrophilic peptide backbone and a bulky, hydrophobic cyclohexylacetyl group. This structure is conducive to self-assembly in aqueous environments.

Future research could investigate the spontaneous organization of this dipeptide into supramolecular structures such as nanofibers, hydrogels, or vesicles. researchgate.netub.edu The interplay between the hydrogen bonding of the peptide backbone and the hydrophobic interactions of the cyclohexyl rings could lead to the formation of well-ordered, stable nanomaterials. nih.gov These materials could have applications in tissue engineering, where they might serve as bioactive scaffolds, or in drug delivery, encapsulating therapeutic agents within self-assembled nanostructures. acs.org The functionalization of self-assembling scaffolds with peptides provides a versatile strategy for creating materials with tunable properties. nih.gov

Development of Advanced In Vitro Biological Models for Deeper Mechanistic Understanding

To fully elucidate the biological mechanisms of this compound, research must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that better replicate human physiology are essential for gaining deeper insights.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the cell-cell and cell-matrix interactions found in living tissues. nih.gov Studying the effects of the dipeptide in a 3D cancer spheroid model, for example, could provide more accurate information on its ability to penetrate tissue and exert its effects. Furthermore, microphysiological systems, often called "organ-on-a-chip" models, allow for the culture of human cells in a microfluidic environment that simulates the mechanical and physiological conditions of an organ. nih.gov These systems could be used to investigate the metabolism and potential organ-specific effects of this compound in a controlled setting, providing data that is more predictive of human responses.

Chemoinformatics and Machine Learning Approaches for this compound Derivative Design

The chemical space surrounding this compound is vast. Chemoinformatics and machine learning (ML) offer powerful computational tools to navigate this space and accelerate the design of new derivatives with optimized properties. nih.govnih.gov

By generating a virtual library of derivatives—for instance, by varying the amino acids or modifying the acyl group—ML models can be trained on existing experimental data to predict biological activity or other desired properties. nih.gov This approach, known as quantitative structure-activity relationship (QSAR) modeling, can identify key structural features that correlate with function. Machine learning algorithms, such as deep learning, can be integrated with molecular dynamics simulations to better understand molecular interactions and predict binding affinities, guiding the rational design of more potent and selective compounds. uzh.ch This in silico screening process allows researchers to prioritize a smaller number of high-potential candidates for chemical synthesis and laboratory testing, saving significant time and resources. nih.gov

Integration of this compound Research with Systems Biology Approaches (in vitro context)

To understand the broader biological impact of this compound, a systems biology approach is necessary. Instead of focusing on a single molecular target, systems biology aims to understand how a compound affects the entire cellular system. drugtargetreview.com

In an in vitro context, this involves treating cells with the compound and then using "omics" technologies to measure global changes.

Transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated.

Proteomics can identify changes in protein expression and post-translational modifications.

Metabolomics can measure fluctuations in cellular metabolites, providing a functional readout of the cellular state.

By integrating these large datasets, researchers can construct network models to identify the key pathways and biological processes modulated by the dipeptide. drugtargetreview.com This global view can help elucidate its mechanism of action, identify potential off-target effects, and reveal novel therapeutic applications that would not be apparent from a single-target approach. drugtargetreview.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing L-Alanyl-O-(cyclohexylacetyl)-L-serine in laboratory settings?

  • Answer : Synthesis often involves coupling L-serine derivatives with cyclohexylacetyl moieties via chemical or enzymatic methods. For chemical synthesis, cyclohexylacetyl chloride is reacted with L-serine under controlled pH and temperature to minimize side reactions . Microbial biosynthesis using engineered E. coli strains has also been explored, leveraging serine biosynthetic pathways (e.g., serA, serB, serC) optimized through genetic modifications . Post-synthesis, purification is achieved via reverse-phase HPLC, with structural validation using NMR (for stereochemistry) and tandem MS (for mass fragmentation patterns) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. For intracellular metabolite analysis, isotopically labeled internal standards (e.g., ¹³C-L-serine derivatives) are used to correct for matrix effects . LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity, particularly when distinguishing between L- and D-serine enantiomers, which is critical for neuroactivity studies .

Advanced Research Questions

Q. How do genetic perturbations in microbial hosts influence the yield of L-serine derivatives like this compound?

  • Answer : Knocking out competing pathways (e.g., serine degradation genes in E. coli) can redirect metabolic flux toward serine accumulation. For example, disabling the sdaA gene (encoding L-serine deaminase) increases intracellular serine pools by 40% . However, overexpressing biosynthetic enzymes (e.g., phosphoglycerate dehydrogenase) may lead to feedback inhibition, necessitating dynamic pathway regulation using inducible promoters . Metabolomic profiling via HPLC-MS/MS is critical to track intermediates and optimize flux .

Q. What experimental designs are optimal for evaluating the neuroprotective efficacy of this compound in Alzheimer’s disease models?

  • Answer : Preclinical studies typically use transgenic mice (e.g., APP/PS1 models) with dietary supplementation of the compound. Key endpoints include synaptic density (via electron microscopy), amyloid-β plaque quantification (immunohistochemistry), and cognitive tests (e.g., Morris water maze) . Metabolomic profiling of hippocampal tissue can reveal changes in glycolytic intermediates, as astrocytic L-serine production is linked to synaptic plasticity . Dose-response studies must account for blood-brain barrier permeability, often measured via LC-MS/MS of cerebrospinal fluid .

Q. How can contradictions in compound efficacy across ALS and Alzheimer’s models be resolved methodologically?

  • Answer : Discrepancies may arise from species-specific metabolism (e.g., vervet monkeys vs. rodents) or differential expression of serine transporters (e.g., ASC1 in neurons). Cross-model validation involves:

  • Pharmacokinetic profiling : Comparing plasma half-life and tissue distribution using radiolabeled compounds .
  • Pathway-specific knockdowns : Using CRISPR/Cas9 to silence serine racemase in astrocytes, which clarifies the compound’s direct vs. indirect effects .
  • Multi-omics integration : Correlating transcriptomic data (RNA-seq) with metabolic flux analysis to identify compensatory pathways .

Q. What strategies address the reversibility of serine-glycine interconversion in genome-scale metabolic models (GEMs)?

  • Answer : The GHMT2r reaction (glycine hydroxymethyltransferase) is often misannotated as reversible in GEMs, leading to false predictions of serine auxotrophy. Constraining this reaction to irreversibility in E. coli models improves agreement with experimental knockout data (∆serA/serB fitness scores) . For mammalian models, isotopic tracer studies (e.g., ¹³C-glucose tracing) can empirically determine flux directionality in neuronal cells .

Methodological Considerations

  • Data Contradiction Analysis : When metabolic flux data conflicts with genetic knockout phenotypes, employ in silico flux balance analysis (FBA) with thermodynamic constraints (e.g., Gibbs free energy) to resolve inconsistencies .
  • Experimental Replication : For neurodegenerative studies, use ≥3 independent animal cohorts with blinded treatment administration to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.